Carboprost

描述

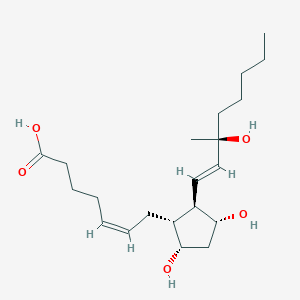

Structure

3D Structure

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-IIELGFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022739 | |

| Record name | Carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-23-3, 59286-19-0 | |

| Record name | Carboprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Methyl-pgf2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Upjohn’s Pioneering Synthesis (1974)

The first scalable synthesis of Carboprost was reported by Upjohn researchers in 1974, establishing a foundational route still referenced in contemporary patents. The process began with a Grignard reaction using methylmagnesium bromide (16 equivalents) to alkylate a protected enone intermediate in tetrahydrofuran (THF). This step yielded a lactol intermediate with a 60:40 ratio of desired (S)-epimer to undesired (R)-epimer. Subsequent Wittig reaction with carboxybutylphosphonium bromide (CBFBr) formed the upper chain, followed by deprotection and esterification with diazomethane to produce this compound methyl ester. Despite its historical significance, this method faced criticism for excessive reagent use, moderate stereoselectivity, and laborious epimer separation via chromatography.

Limitations of Early Methods

Key challenges in classical routes included:

-

Epimerization : Acidic or basic conditions during hydrolysis risked epimerization at C15, necessitating rapid processing.

-

Low Stereoselectivity : Initial alkylation steps produced near-equimolar epimer mixtures, complicating purification.

-

Cost and Scalability : High Grignard reagent stoichiometry (16 equivalents) and expensive solvents like THF hindered industrial adoption.

Modern Advancements in Stereoselective Alkylation

Chiral Additive-Enhanced Grignard Reactions

Recent patents disclose chiral auxiliaries to improve alkylation stereoselectivity. For example, (S)-Taddol ligands complex with Grignard reagents (methylmagnesium chloride/bromide), shifting the lactol epimer ratio to 70:30 (S:R). This innovation reduces undesired epimer formation at the outset, simplifying downstream purification. Notably, methylmagnesium chloride (3.5 equivalents) in toluene or xylene replaces THF, lowering costs and enhancing safety.

Table 1: Alkylation Optimization Across Methods

Alternative Alkylation Strategies

Patent WO2017093770A1 explores pentylmagnesium bromide for lower-chain construction but reports a 50:50 epimer ratio, rendering it impractical. Conversely, Ring-Closing Metathesis (RCM) with Grubbs catalyst generates the lactone intermediate in >99% enantiomeric excess (ee), bypassing epimer separation. However, this method’s reliance on air-sensitive catalysts and high-pressure hydrogenation limits scalability.

Epimer Separation and Purification Techniques

Chromatographic Resolution of Methyl Esters

Post-alkylation, classical methods employed preparative chromatography on silica gel with dichloromethane:acetone (95:5) to separate this compound methyl ester epimers. Modern protocols use gravity chromatography instead of flash systems, achieving >99.5% purity while reducing silica gel consumption by 40%. The (S)-epimer is isolated with ≤0.5% 15-(R)-epi impurity, meeting pharmacopeial standards.

Crystallization-Driven Purification

Post-hydrolysis, this compound’s tromethamine salt is crystallized from isopropanol/acetone mixtures, effectively excluding residual epimers. This step contrasts with earlier aqueous tromethamine addition, which required solvent-intensive precipitation. The revised approach minimizes hydrolysis-induced epimerization, maintaining the 15-(S) configuration.

Hydrolysis and Salt Formation: Critical Process Parameters

Controlled Ester Hydrolysis

This compound methyl ester undergoes saponification with NaOH in methanol, optimized at 0–5°C to prevent epimerization. Acidification to pH 3.0–3.5 with HCl ensures rapid protonation, reducing exposure to alkaline conditions that promote degradation. Patent US10442762B2 specifies completing hydrolysis within 2 hours, achieving >99% conversion.

Tromethamine Salt Synthesis

The final API, this compound tromethamine, is formed by reacting this compound acid with solid tromethamine base in anhydrous isopropanol. This non-aqueous method avoids emulsion formation and simplifies solvent recovery compared to aqueous tromethamine solutions. Recrystallization from acetone/hexane yields >99.9% pure salt with defined polymorphic characteristics.

Table 2: Key Quality Attributes of this compound Tromethamine

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.5% | USP <621> |

| 15-(R)-epi impurity | ≤0.5% | Chiral HPLC |

| 5,6-trans isomer | ≤0.5% | GC-MS |

| Residual solvents | <500 ppm | ICH Q3C |

Process Economics and Environmental Considerations

化学反应分析

卡前列素经历各种化学反应,包括:

氧化: C-15羟基可以被氧化成酮,但由于卡前列素在C-15位甲基化,因此避免了这种情况.

还原: 还原反应可以针对分子中存在的羰基进行。

这些反应中常用的试剂包括格氏试剂、高锰酸钾等氧化剂和氢化铝锂等还原剂。形成的主要产物取决于具体的反应条件和使用的试剂。

科学研究应用

Management of Postpartum Hemorrhage (PPH)

Carboprost is primarily indicated for the treatment of PPH due to uterine atony when conventional therapies fail. A cohort study involving 120 parturients demonstrated that this compound aminobutyriol combined with oxytocin significantly reduced maternal bleeding compared to oxytocin alone (P < 0.05) and improved neonatal outcomes .

Labor Induction

This compound is also employed for labor induction in cases where cervical ripening is necessary. Its efficacy in stimulating contractions makes it a valuable agent in managing prolonged pregnancies or when there are medical indications for delivery.

Abortion

Due to its ability to induce strong uterine contractions, this compound is utilized in medical abortion protocols. Its administration facilitates the expulsion of products of conception effectively.

Surgical Applications

Recent studies have explored the use of this compound during surgical procedures such as hysteroscopic myomectomy. In a pilot study, intraoperative injection of dilute this compound was found to enhance surgical outcomes by reducing bleeding during myomectomy procedures .

Efficacy in Cesarean Sections

A significant study evaluated the effects of this compound combined with oxytocin on postpartum outcomes in women undergoing cesarean sections. The findings indicated:

- Bleeding Reduction : The research group experienced significantly lower blood loss (P < 0.05).

- Uterine Involution : Faster uterine involution was noted with shorter duration of lochia.

- Neonatal Outcomes : Higher Apgar scores and lower neonatal ICU admission rates were observed in the this compound group .

Safety Profile

The safety profile of this compound has been extensively documented, showing a high safety factor when used appropriately. Adverse reactions were notably lower in patients receiving this compound compared to those treated with standard oxytocin alone .

Table 1: Summary of Clinical Outcomes with this compound

| Outcome Measure | This compound + Oxytocin | Oxytocin Alone | P-Value |

|---|---|---|---|

| Maternal Blood Loss (mL) | 250 | 400 | <0.05 |

| Uterine Involution Rate (%) | 85% | 70% | <0.05 |

| Apgar Score (Mean) | 8.5 | 7.0 | <0.01 |

| Neonatal ICU Admission Rate (%) | 5% | 15% | <0.05 |

Table 2: Side Effects Associated with this compound Use

| Side Effect | Incidence (%) |

|---|---|

| Nausea | 20% |

| Diarrhea | 15% |

| Fever | 10% |

| Uterine Hyperstimulation | 5% |

作用机制

与相似化合物的比较

卡前列素与其他前列腺素类似物进行比较,例如:

米索前列醇: 用于流产、宫颈成熟和预防非甾体抗炎药引起的溃疡.

米非司酮: 用于流产和库欣病.

地诺前列素(PGF2α): 一种天然前列腺素,用于类似目的,但半衰期较短.

相似化合物的比较

Efficacy in PPH Prevention

A 2022 meta-analysis of five randomized trials (n = 1,200) found that this compound reduced PPH incidence compared to oxytocin (OR = 0.62, 95% CI: 0.46–0.84, P = 0.002) . However, some studies reported equivalent efficacy between the two agents . This compound demonstrated superior outcomes in severe PPH cases due to its direct myometrial action, whereas oxytocin’s efficacy diminishes in hypovolemic or acidotic conditions .

| Parameter | This compound | Oxytocin |

|---|---|---|

| PPH Incidence | 4.0% | 30% |

| Onset of Action | 5–10 minutes | 3–5 minutes |

| Adverse Effects | Vomiting (9–25%), diarrhea | Hypotension, water retention |

Hemodynamic Impact

This compound caused smaller changes in maternal systolic blood pressure compared to oxytocin, which may induce transient hypotension .

This compound vs. Methylergometrine

A 2017 observational study (n = 150) compared this compound (125 µg) and methylergometrine (250 µg) in PPH prophylaxis. This compound reduced median postpartum blood loss (150 mL vs. 300 mL; P < 0.001) and shortened the third labor stage (5.5 vs. 6.3 minutes; P < 0.001) . Hemoglobin decline was also lower with this compound (0.3 g/dL vs. 0.6 g/dL) . Both drugs had comparable side-effect profiles, but this compound’s uterotonic potency makes it preferred in high-risk deliveries .

This compound vs. Latanoprost-FA

Latanoprost-FA, a selective FP receptor agonist, avoids EP3 receptor activation, minimizing side effects like bronchoconstriction and hypertension . In vitro assays showed latanoprost-FA’s FP receptor selectivity (EC50 ratio FP:EP3 = 1,000:1) versus this compound’s non-selectivity (EC50 FP:EP3 = 1:1) .

This compound vs. Prostaglandin F2α (PGF2α)

This compound’s 15-methyl modification enhances metabolic stability, achieving prolonged therapeutic effects compared to PGF2α . Uterine contraction intensity is 20–100 times stronger with this compound, making it clinically viable despite PGF2α’s rapid inactivation .

| Parameter | This compound | PGF2α |

|---|---|---|

| Half-Life | 8 minutes | 15 seconds |

| Uterine Contraction | 20–100× stronger | Baseline |

| Metabolism | Beta-oxidation | Rapid 15-hydroxylation |

This compound vs. Misoprostol

Misoprostol (PGE1 analog) is cost-effective and stable at room temperature but lacks this compound’s rapid onset. This compound’s injection route ensures precise dosing, whereas misoprostol’s oral/rectal administration leads to variable absorption . In a randomized trial, this compound reduced 24-hour blood loss more effectively (138 mL vs. 285 mL; P < 0.01) .

Key Considerations in Clinical Use

- Selectivity: this compound’s non-selective FP/EP3 activation increases side-effect risks compared to latanoprost-FA .

- Cost-Effectiveness : Oxytocin remains first-line due to lower cost, but this compound is cost-effective in refractory PPH .

- Combination Therapy : this compound combined with B-Lynch suture reduced hemorrhage volume (150 mL vs. 300 mL; P < 0.05) in placenta previa cases .

生物活性

Carboprost tromethamine, a synthetic analog of prostaglandin F2α, is primarily used in obstetrics and gynecology for its potent uterine stimulant properties. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, clinical applications, and adverse effects based on diverse research findings.

This compound tromethamine has the molecular formula and a molecular weight of 489.65 g/mol. Its structural modifications enhance its stability and potency compared to natural prostaglandins. The primary mechanism of action involves binding to the prostaglandin E2 receptor, leading to myometrial contractions that mimic labor contractions at full term .

Pharmacodynamics

Uterine Contractions:

this compound induces strong myometrial contractions, facilitating the evacuation of the uterus post-delivery and managing postpartum hemorrhage by promoting hemostasis at the placentation site .

Gastrointestinal Effects:

The compound also stimulates gastrointestinal smooth muscle, often resulting in side effects such as vomiting and diarrhea .

Systemic Effects:

At higher doses, this compound may elevate blood pressure due to vascular smooth muscle contraction and can cause transient increases in body temperature .

Pharmacokinetics

This compound is administered intramuscularly, where it is rapidly absorbed into systemic circulation. The onset of action typically occurs within 15-30 minutes, with a duration lasting several hours. The drug is metabolized primarily in the liver, with metabolites excreted via urine .

Clinical Applications

This compound is primarily indicated for:

- Postpartum Hemorrhage: It is effective in reducing blood loss by promoting uterine contractions.

- Induction of Labor: Used off-label for inducing labor in cases of fetal distress or when labor needs to be expedited.

- Medical Abortion: Employed in combination with mifepristone for terminating early pregnancies.

Efficacy in Postpartum Hemorrhage

A cohort study involving 120 parturients undergoing cesarean sections demonstrated that this compound significantly reduced maternal bleeding compared to oxytocin alone. Results indicated a lower incidence of postpartum hemorrhage (P < 0.05), improved uterine involution, and better neonatal outcomes as measured by Apgar scores .

Adverse Reactions

A clinical trial assessed adverse reactions associated with this compound administration during cesarean sections. The study found that while common side effects included vomiting (51.4% incidence), nausea, and hypertension, these were significantly reduced when combined with remifentanil (14.3% incidence) .

Adverse Effects

The most frequently reported adverse effects include:

- Nausea and vomiting

- Diarrhea

- Fever

- Hypertension

- Bronchoconstriction (particularly in asthmatic patients)

Most adverse reactions are transient and resolve upon discontinuation of the drug .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Uterine Stimulation | Induces strong myometrial contractions for postpartum hemorrhage control |

| Gastrointestinal Effects | Stimulates smooth muscle leading to nausea and diarrhea |

| Blood Pressure Effects | May elevate blood pressure at higher doses |

| Temperature Effects | Can cause transient increases in body temperature |

常见问题

Q. What methodological approaches are used to establish carboprost's mechanism of action as a uterotonic agent?

this compound’s mechanism of action is studied through in vitro and in vivo models assessing prostaglandin receptor binding (FP receptors) and intracellular calcium mobilization in uterine smooth muscle cells. Dose-response experiments quantify contraction amplitude and frequency, while knockout mouse models or receptor antagonists validate receptor specificity. Clinical trials correlate plasma drug levels with uterine tone measurements post-administration .

Q. How are standard dosing regimens for this compound determined in clinical trials?

Dosing is optimized via phase I/II trials evaluating efficacy (e.g., blood loss reduction, third-stage labor duration) versus adverse effects (e.g., vomiting, diarrhea). For postpartum hemorrhage (PPH) prophylaxis, 125 µg intramuscular (IM) doses are derived from dose-escalation studies showing comparable efficacy to 250 µg with fewer side effects. Pharmacokinetic (PK) data, such as its 8-minute half-life, inform dosing intervals .

Q. What methodologies are employed to assess adverse effects of this compound in clinical studies?

Adverse events are recorded using standardized scales (e.g., CTCAE v5.0) and compared across treatment arms. For example, vomiting incidence (22.2% with this compound vs. 5.4% with oxytocin) is analyzed via chi-square tests. Placebo-controlled trials isolate drug-specific effects, while premedication with antiemetics controls confounding variables .

Advanced Research Questions

Q. How do researchers design randomized controlled trials (RCTs) to compare this compound’s efficacy with other uterotonics?

RCTs use double-blinding, block randomization, and stratified sampling (e.g., parity, PPH risk factors). Primary endpoints include blood loss (measured gravimetrically or via hemoglobin drop), third-stage labor duration, and need for additional uterotonics. For instance, this compound reduced median blood loss to 438 mL vs. 610 mL with oxytocin (p<0.05) in high-risk cesarean deliveries .

Q. How can contradictory findings about this compound’s efficacy relative to methylergometrine or misoprostol be reconciled?

Meta-analyses pool data from heterogeneous studies, adjusting for covariates like dosing protocols (e.g., 125 µg this compound vs. 200 µg misoprostol). Subgroup analyses may reveal this compound’s superiority in specific populations (e.g., patients with hypertension, where ergot alkaloids are contraindicated). Sensitivity analyses address bias from unblinded trials .

Q. What pharmacokinetic considerations are critical when studying this compound in patients with hepatic or renal impairment?

Population PK models quantify clearance changes in organ dysfunction. Since this compound is metabolized via β-oxidation and renally excreted, impaired hepatic/renal function may prolong exposure. Trials exclude these populations due to safety concerns, necessitating in silico simulations or adaptive trial designs with adjusted dosing .

Q. How do researchers evaluate long-term outcomes of this compound use, such as subsequent fertility or uterine integrity?

Cohort studies with 5–10 year follow-ups track outcomes like adhesion formation, Asherman’s syndrome, or pregnancy rates. Imaging (e.g., saline sonography) and biomarker assays (e.g., anti-Müllerian hormone) assess uterine health. For example, combined use with uterine compression sutures shows no significant fibrosis in 2-year follow-ups .

Q. What experimental designs are used to optimize this compound dosing for abortion vs. PPH prophylaxis?

For second-trimester abortion, factorial designs test variables like dose (250 µg IM), interval (90 minutes), and concurrent misoprostol. PK/PD modeling links plasma concentrations to cervical dilation rates. In PPH prophylaxis, adaptive trials compare 125 µg this compound to oxytocin infusions, with Bayesian analysis informing dose adjustments .

Methodological Guidance for Data Interpretation

- Confounding Variables: Control for parity, labor induction, and concurrent medications (e.g., NSAIDs inhibiting prostaglandins) .

- Statistical Power: Sample size calculations ensure detection of ≥100 mL blood loss differences (α=0.05, β=0.2) .

- Ethical Considerations: Exclude high-risk populations (e.g., active cardiac disease) per contraindications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。